molecular formula C7H3ClFNO4 B1456369 2-Chloro-6-fluoro-3-nitrobenzoic acid CAS No. 206884-30-2

2-Chloro-6-fluoro-3-nitrobenzoic acid

Cat. No.: B1456369
CAS No.: 206884-30-2
M. Wt: 219.55 g/mol
InChI Key: KLIABKNSCATNJU-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene. Finally, methyl is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C7H3ClFNO4 . The C-C-C angles within the aromatic moiety cover a range 116.11 (14)-123.96 (15)°, with the maximum and the minimum value next to each other .


Chemical Reactions Analysis

This compound undergoes condensation with aminoquinolines to yield phenylquinolylamines . It was used as a reagent during the synthesis of new biprivileged molecular scaffolds of tetracyclic indolo-benzodiazepines and indolo-quinoxalines .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 219.56 . It is slightly soluble in water .

Scientific Research Applications

  • Synthesis of Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid is noted for its role as a multireactive building block in the synthesis of various heterocyclic scaffolds, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This compound's versatility stems from its use in heterocyclic oriented synthesis (HOS), proving essential in the creation of diverse libraries pertinent to drug discovery (Křupková et al., 2013).

  • Molecular Salts and Cocrystals : 2-Chloro-4-nitrobenzoic acid has been synthesized into various molecular salts, showcasing the adaptability of its structure and the importance of halogen bonds in crystal stabilization. This adaptability is particularly notable in the context of halogen bonds occurring alongside strong hydrogen bonds in molecular salts/cocrystals (Oruganti et al., 2017).

  • Density Functional Theory Study : A study on the internal rotational barriers of nitro group in aromatic nitro compounds, including 2-nitrobenzoic acid, highlighted the impact of molecular geometries and substituent effects on the torsional potentials and deformations of the phenyl ring and nitro group (Chen & Chieh, 2002).

  • Solid-State Versatility in Crystal Structures : Research delving into the crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives illuminated the significance of hydrogen bonding in the assembly of these compounds, showcasing the intricate molecular interactions pivotal for their stability and function (Gotoh & Ishida, 2019).

  • X-ray Powder Diffraction and Molecular Electrostatic Potential : The structural characterization of various benzoic acid derivatives, including 2-fluoro-4-hydroxymethyl benzoic acid and 4-chloro-3 nitrobenzoic acid, using X-ray powder diffraction. This study highlighted the interplay of hydrogen- and halogen-bond-based interactions in the assembly of these molecules, providing insights into their electronic structure and molecular electrostatic potential (Pramanik et al., 2019).

  • Pharmaceutical Co-crystal Synthesis : The synthesis and characterization of a pharmaceutical co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide, emphasizing its potential therapeutic applications as an antiviral and anti-cancer agent. The study underscored the enhanced thermal stability of the co-crystal compared to its individual components (Lemmerer et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Properties

IUPAC Name

2-chloro-6-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIABKNSCATNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206884-30-2
Record name 2-chloro-6-fluoro-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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